molecular formula C9H14N2 B2889381 2,3,5-Trimethylbenzene-1,4-diamine CAS No. 4734-73-0

2,3,5-Trimethylbenzene-1,4-diamine

Cat. No. B2889381
CAS RN: 4734-73-0
M. Wt: 150.225
InChI Key: IFUXXUAAJBKDGO-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzene-1,4-diamine is a chemical compound with the molecular formula C₉H₁₄N₂ . It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring .


Molecular Structure Analysis

The molecular weight of 2,3,5-Trimethylbenzene-1,4-diamine is 150.22 . The InChI code for this compound is 1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 .

Scientific Research Applications

Material Science: Synthesis of Advanced Polymers

2,3,5-Trimethylbenzene-1,4-diamine: is utilized in material science for the synthesis of advanced polymers. Its unique structure allows it to act as a monomer that can be polymerized into high-performance materials with specific properties such as increased thermal stability and mechanical strength. These polymers find applications in aerospace, automotive, and electronics industries where materials with exceptional durability and resistance to extreme conditions are required .

Chemical Synthesis: Building Block for Organic Compounds

In chemical synthesis, this compound serves as a versatile building block for a variety of organic compounds. Its reactivity enables the formation of complex molecules that are essential in the development of pharmaceuticals, agrochemicals, and dyes. Researchers leverage its reactivity in multi-step synthesis processes to create compounds with desired biological or chemical properties .

Chromatography: Stationary Phase Development

2,3,5-Trimethylbenzene-1,4-diamine: is used in chromatography as a precursor for developing stationary phases. These stationary phases are critical for the separation of complex mixtures in analytical chemistry. The compound’s structure allows for the fine-tuning of the stationary phase’s polarity and selectivity, enhancing the resolution of chromatographic separations .

Analytical Chemistry: Derivatization Agent

In analytical chemistry, it acts as a derivatization agent for the analysis of various substances. Derivatization can increase the detectability and measurability of compounds, especially in techniques like mass spectrometry and HPLC. By reacting with analytes, it forms derivatives that are more amenable to analytical procedures, improving accuracy and sensitivity .

Environmental Science: Azo Dye Degradation

Environmental science benefits from the use of 2,3,5-Trimethylbenzene-1,4-diamine in the biodegradation of azo dyes. These dyes are prevalent in industrial waste and pose significant environmental hazards. The compound can be part of a biocatalytic process, aiding in the breakdown of these dyes into less harmful substances, thus mitigating pollution and ecological damage .

Life Science: Bioconjugation in Drug Delivery

In life sciences, this compound is applied in bioconjugation processes for drug delivery systems. Its chemical structure allows for the attachment of drug molecules to carriers or targeting agents. This conjugation can enhance the efficacy and specificity of drug delivery, particularly in targeted cancer therapies where precision is paramount .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2,3,5-Trimethylbenzene-1,4-diamine can be found on the product page . It’s important to refer to these resources for safe handling and use of the compound.

properties

IUPAC Name

2,3,5-trimethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXXUAAJBKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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